

An In-depth Technical Guide to the Physicochemical Characteristics of MMMP Photoinitiator

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone

Cat. No.: B163144

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP), commercially known as Irgacure 907, is a highly efficient Type I photoinitiator pivotal in the initiation of photopolymerization processes.^{[1][2]} Upon exposure to ultraviolet (UV) radiation, MMMP undergoes a unimolecular bond cleavage to generate free radicals, which in turn initiate the polymerization of unsaturated monomers and oligomers.^{[2][3]} This rapid curing mechanism has established MMMP as a critical component in a myriad of applications, including UV-curable inks, coatings, adhesives, and materials for dental and medical applications.^{[4][5][6][7]} Its chemical structure, featuring a morpholine ring and a methylthio group on a propiophenone backbone, contributes to its high photoreactivity and solubility in common organic monomers. ^[1] This guide provides a comprehensive overview of the core physicochemical characteristics of MMMP, offering both foundational knowledge and practical experimental protocols for its characterization.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of MMMP is essential for its effective application and for ensuring reproducibility in experimental and

industrial settings.

Property	Value	Source(s)
IUPAC Name	2-methyl-1-(4-methylsulfanylphenyl)-2-morpholin-4-ylpropan-1-one	[8]
Synonyms	2-Methyl-4'-(methylthio)-2-morpholinopropiophenone, Irgacure 907, MTMP	[1][8]
CAS Number	71868-10-5	[4][8]
Molecular Formula	C ₁₅ H ₂₁ NO ₂ S	[4][8]
Molecular Weight	279.4 g/mol	[1][8]
Appearance	White to pale yellow crystalline powder	[1][5]
Melting Point	74-80 °C	[1][5]

Chemical Structure

The chemical structure of MMMP is fundamental to its function as a photoinitiator. The presence of the α -amino ketone chromophore is key to its UV absorption and subsequent cleavage.

Caption: Chemical structure of MMMP.

Spectroscopic Properties

The efficiency of a photoinitiator is intrinsically linked to its ability to absorb light at the emission wavelengths of the light source.

UV-Visible Absorption Spectrum

MMMP exhibits characteristic absorption peaks in the UV region, making it suitable for use with common UV light sources.[1]

Wavelength (λ max)	Solvent
~230 nm	Methanol
~307 nm	Methanol

Data sourced from Cayman Chemical.[4]

The absorption profile indicates that MMMP is well-suited for photoinitiation under UVA irradiation.[1]

This protocol outlines the determination of the UV-Visible absorption spectrum of MMMP.

Objective: To determine the wavelength of maximum absorbance (λ max) of MMMP in a specified solvent.

Materials:

- MMMP photoinitiator
- Spectrophotometric grade solvent (e.g., methanol, acetonitrile)
- Quartz cuvettes (1 cm path length)
- UV-Visible spectrophotometer

Procedure:

- **Solution Preparation:** Prepare a stock solution of MMMP in the chosen solvent at a concentration of approximately 0.01 mg/mL. From this stock, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

- Sample Measurement: Rinse the cuvette with a small amount of the MMMP solution before filling it with the sample. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of 200-500 nm.
- Data Analysis: Identify the wavelengths at which the maximum absorbance occurs (λ_{max}).

[Click to download full resolution via product page](#)

Caption: Workflow for UV-Visible Spectroscopy.

Solubility

The solubility of a photoinitiator is a critical parameter, as it must be soluble in the monomer or oligomer formulation to ensure a homogeneous system for efficient polymerization.

MMMP is known to be soluble in many common organic solvents and monomers.

Solvent	Solubility
Acetone	25 mg/mL
Ethanol	Soluble
Ethyl Acetate	Soluble

Data sourced from Cayman Chemical and INNO Specialty Chemicals.[4][5]

While highly soluble in many organic media, MMMP has poor solubility in aqueous solutions, which can be a limitation for hydrogel and other water-based systems.[9]

This protocol provides a method for determining the solubility of MMMP in a given solvent.

Objective: To quantify the solubility of MMMP in a specific solvent at a defined temperature.

Materials:

- MMMP photoinitiator
- Solvent of interest
- Vials with screw caps
- Analytical balance
- Shaker or magnetic stirrer
- Temperature-controlled bath
- Centrifuge

Procedure:

- Sample Preparation: Add an excess amount of MMMP to a known volume of the solvent in a vial.
- Equilibration: Place the vial in a temperature-controlled bath on a shaker or with a magnetic stirrer and agitate for 24 hours to ensure equilibrium is reached.
- Phase Separation: Centrifuge the vial to pellet the undissolved MMMP.
- Analysis: Carefully remove a known volume of the supernatant (the saturated solution). Evaporate the solvent and weigh the remaining dissolved MMMP.
- Calculation: Calculate the solubility in mg/mL or other appropriate units.

Thermal Properties

The thermal stability of a photoinitiator is crucial, especially in formulations that may be subjected to elevated temperatures during storage or processing.[\[10\]](#) Premature thermal decomposition can lead to unintended initiation and a reduced shelf life of the formulation.

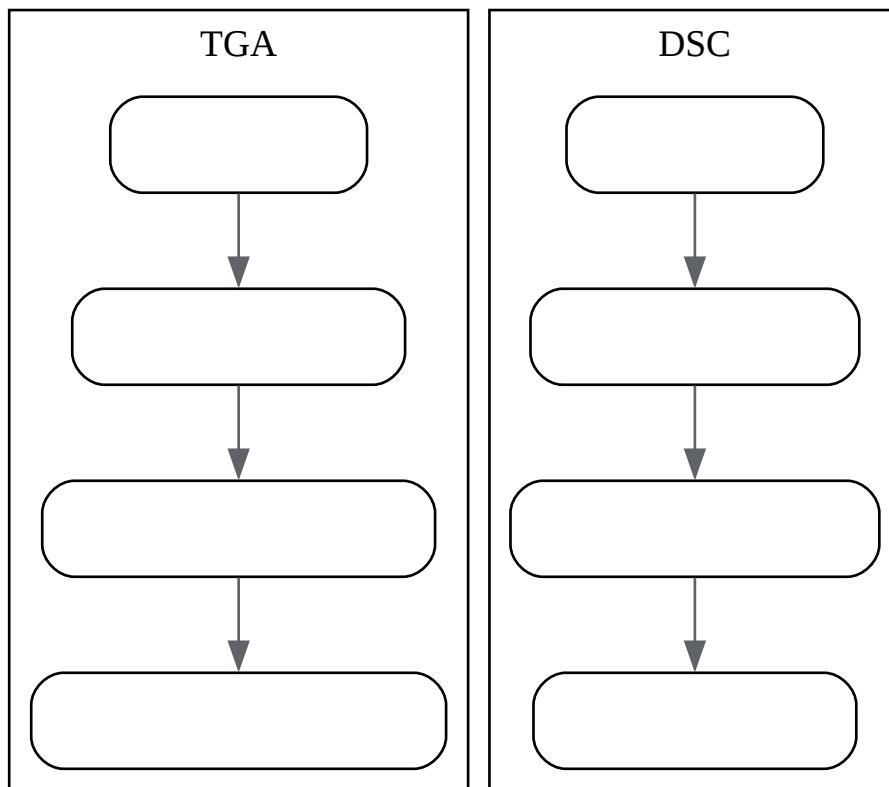
While specific TGA/DSC data for MMMP is not readily available in the public domain, it is known to have good thermal stability suitable for most standard UV curing applications.[\[11\]](#)

This protocol describes the use of TGA and DSC to evaluate the thermal stability of MMMP.

Objective: To determine the decomposition temperature and melting point of MMMP.

Materials:

- MMMP photoinitiator
- TGA instrument
- DSC instrument
- Inert gas (e.g., nitrogen)


Procedure (TGA):

- **Sample Preparation:** Accurately weigh a small amount of MMMP (typically 5-10 mg) into a TGA crucible.
- **Instrument Setup:** Place the crucible in the TGA instrument. Purge the furnace with an inert gas.
- **Heating Program:** Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
- **Data Analysis:** Plot the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

Procedure (DSC):

- **Sample Preparation:** Accurately weigh a small amount of MMMP (typically 2-5 mg) into a DSC pan and seal it.
- **Instrument Setup:** Place the sample pan and an empty reference pan in the DSC instrument.
- **Heating and Cooling Program:** Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point. Then, cool the sample back to room temperature. A second heating scan is often performed to obtain a cleaner thermogram.

- Data Analysis: Plot the heat flow as a function of temperature. The endothermic peak corresponds to the melting point.

[Click to download full resolution via product page](#)

Caption: Workflow for TGA and DSC analysis.

Mechanism of Photoinitiation

MMMP is a Type I photoinitiator, which means that upon absorption of UV light, the molecule undergoes homolytic cleavage (α -cleavage or Norrish Type I reaction) to form two free radical fragments.^[2]

[Click to download full resolution via product page](#)

Caption: Photocleavage mechanism of MMMP.

These resulting free radicals, a benzoyl radical and an aminoalkyl radical, are highly reactive and readily initiate the polymerization of acrylate or other vinyl monomers, leading to the rapid formation of a cross-linked polymer network.[\[1\]](#)[\[12\]](#)

Conclusion

The physicochemical characteristics of MMMP, including its strong UV absorption, good solubility in organic media, and efficient free radical generation, make it a versatile and widely used photoinitiator. A thorough understanding and characterization of these properties are paramount for optimizing formulations and achieving desired curing performance in a variety of applications, from industrial coatings to advanced biomedical materials. The experimental protocols provided in this guide offer a framework for the systematic evaluation of MMMP and other photoinitiators, ensuring robust and reliable results in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | 71868-10-5 | Benchchem [benchchem.com]
- 2. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | 71868-10-5 [chemicalbook.com]
- 3. Photoinitiator - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. innospk.com [innospk.com]
- 6. Polymethyl Methacrylate-like Photopolymer Resin with Titanium Metal Nanoparticles Is a Promising Material for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone | C15H21NO2S | CID 92387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kar.kent.ac.uk [kar.kent.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. How Do Photoinitiators for UV Curing Work [qinmchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Characteristics of MMMP Photoinitiator]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163144#physicochemical-characteristics-of-mmmp-photoinitiator]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com